4-Methylthiobutyl isocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

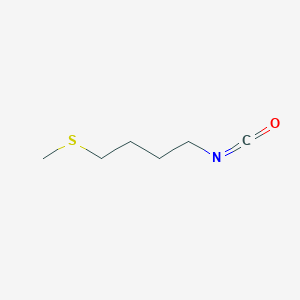

4-Methylthiobutyl isocyanate, also known as Erucin, is found in brassicas and occurs in seeds of salad rocket . It is a small molecule and is considered a contaminant .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H11NS2 . The molecular weight of the compound is 161.29 .Chemical Reactions Analysis

Isocyanates are known to react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively . The reaction across the N=C bond to form carbamate is favored . Additional negative cyclotrimerization enthalpy changes were observed for n-alkyl-substituted isocyanates .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 250.6±23.0 °C at 760 mmHg . The melting point of the compound is 52 °C , and its flash point is 105.4±22.6 °C .Scientific Research Applications

Application in Biomarker Determination

4-Methylthiobutyl isocyanate, as part of the larger family of isocyanates, is used in the development of methods for biomarker determination. For instance, Sabbioni, Dongari, and Kumar (2010) discuss a procedure for determining isocyanate-specific albumin adducts in humans, which can be instrumental in assessing exposure to isocyanates and identifying individuals vulnerable to respiratory diseases after isocyanate exposure (Sabbioni, Dongari, & Kumar, 2010).

Control of Agricultural Pests

In the agricultural sector, this compound shows promise in controlling pests. Mari et al. (2008) found that it was effective in controlling Monilinia laxa, a pathogen in stone fruit, suggesting its potential as a biofumigant in agriculture (Mari, Leoni, Bernardi, Neri, & Palmieri, 2008).

Reactivity and Synthesis Studies

Vincent-Rocan and Beauchemin (2016) discuss the synthesis and reactivity of nitrogen-substituted isocyanates, including isothiocyanates like this compound. Their review highlights the development of methods to control the high reactivity of these compounds, which is crucial for their application in pharmaceuticals and agrochemicals (Vincent-Rocan & Beauchemin, 2016).

Immunotoxicity Studies

Mishra et al. (2010) investigated the immunotoxic effects of isocyanates on human neutrophils. This research is important for understanding the pathophysiological impacts of isocyanate exposure, including that of this compound, on the immune system (Mishra, Khan, Bhargava, Panwar, Banerjee, Jain, & Maudar, 2010).

Occupational Exposure Monitoring

Studies on the monitoring of isocyanate exposure in occupational settings, such as by Brzeźnicki and Bonczarowska (2015), provide insights into the environmental and health impacts of isocyanates, which would include this compound (Brzeźnicki & Bonczarowska, 2015).

Astrophysical Observations

In astrophysical studies, molecules like methyl isocyanate (a related compound) have been detected in low-mass protostars, as discussed by Ligterink et al. (2017). This research extends the understanding of organic molecules in space, which indirectly relates to the broader family of isocyanates (Ligterink, Coutens, Kofman, Muller, Garrod, Calcutt, Wampfler, Jørgensen, Linnartz, & Dishoeck, 2017).

Isocyanate DNA Adduct Synthesis

Research on DNA adducts, such as by Beyerbach, Farmer, and Sabbioni (2006), focuses on the formation of DNA adducts from isocyanates, which is vital for biomonitoring exposure and understanding the genetic impacts of these compounds (Beyerbach, Farmer, & Sabbioni, 2006).

Versatility in Agrochemistry

Lamberth (2021) highlighted the application of isocyanates and isothiocyanates as intermediates in the synthesis of agrochemicals, showcasing their versatility in creating essential functional groups and heterocyclic rings (Lamberth, 2021).

Mechanism of Action

4-Methylthiobutyl isocyanate, also known as 1-isocyanato-4-methylsulfanylbutane, is a hydrolytic product from the plant Eruca sativa Thell . This compound has been studied for its potential anti-cancer effects .

Target of Action

The primary targets of this compound are cancer cells, including chemoresistant cancer initiating cells . It has shown selective cytotoxicity on liver cancer cells and has been used against 7,12-dimethylbenz[a]anthracene (DMBA) induced breast cancer .

Mode of Action

This compound interacts with its targets by inducing cell cycle arrest in the G2/M phase . It down-regulates the phosphorylation of S6 ribosomal protein in all tested breast cancer cell lines . It also reduces HER2 receptor levels in certain cell lines .

Biochemical Pathways

This compound affects the hypoxia and glycolytic pathways . It inhibits the up-regulation of glycolytic enzymes caused by DMBA . The hypoxia pathway was evaluated using RT-PCR and it was found that the 40 mg/kg doses of this compound statistically lowered the expression of HIF-1α . The Akt/mTOR signaling pathway was one of the major pathways involved in this compound-induced cell growth arrest .

Pharmacokinetics

Dose-dependent pharmacokinetic parameters were observed in rats given 10, 20, and 40 mg/kg oral doses of this compound . At the highest dose of 40 mg/kg, Cmax was 437.33 μg/ml and Tmax was 30 min, suggesting quick absorption and delayed elimination .

Result of Action

This compound effectively inhibits the proliferation of cancer cells irrespective of their receptor status . It induces apoptosis at lower concentrations (5–20 μM) and necrosis at higher concentrations (40 μM) . It also irreversibly inhibits the proliferative potential of cancer cells .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Methylthiobutyl isocyanate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the up-regulation of glycolytic enzymes caused by 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogen . This suggests that this compound may play a role in regulating biochemical reactions related to glycolysis .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been found to induce growth arrest at the G2/M phase and apoptosis in all in vitro cancer models treated with it, including populations with cancer initiating characteristics . Furthermore, it has been shown to have a definite selectivity for cancer cells over normal liver cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been found to statistically lower the expression of Hypoxia-inducible factor 1-alpha (HIF-1α), a crucial regulator of the growing tumor’s response to hypoxia . The Akt/mTOR signaling pathway was one of the major pathways involved in this compound-induced cell growth arrest .

Temporal Effects in Laboratory Settings

Over time, this compound has shown significant effects on cellular function in laboratory settings. It has been found that loss of p53 function has only a temporal effect on the initiation of cell death, delaying rather than inhibiting .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In mice, orally applied this compound was well tolerated over 18 days of treatment for up to 50 mg/kg/day, the highest dose tested .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce the levels of specific amino acids required for vital components of fast-growing cancer cells, including serine, arginine, alanine, asparagines, and glutamic acid .

Properties

IUPAC Name |

1-isocyanato-4-methylsulfanylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFBZOLSXMBHIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

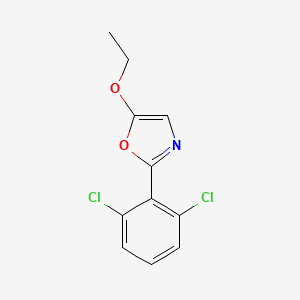

CSCCCCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)

![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)

![(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2355537.png)

![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)